N-benzyl-N-(4-fluoro-1,3-benzothiazol-2-yl)-3-methanesulfonylbenzamide
Description
Properties
IUPAC Name |
N-benzyl-N-(4-fluoro-1,3-benzothiazol-2-yl)-3-methylsulfonylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17FN2O3S2/c1-30(27,28)17-10-5-9-16(13-17)21(26)25(14-15-7-3-2-4-8-15)22-24-20-18(23)11-6-12-19(20)29-22/h2-13H,14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHHCPTLANXTSEN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=CC(=C1)C(=O)N(CC2=CC=CC=C2)C3=NC4=C(C=CC=C4S3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17FN2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Starting Materials and Precursor Synthesis
The synthesis begins with two primary precursors: 4-fluoro-1,3-benzothiazol-2-amine and 3-methanesulfonylbenzoic acid derivatives . The benzothiazole core is typically prepared via cyclization of 2-aminothiophenol derivatives with fluorinated aromatic aldehydes under acidic conditions. For the methanesulfonylbenzamide component, sulfonation of benzoic acid derivatives using methanesulfonyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃) yields the sulfonyl-substituted intermediate.
The benzyl group is introduced via N-alkylation using pyridin-2-ylmethyl chloride or bromide. This step often employs a base such as potassium carbonate in polar aprotic solvents like dimethylformamide (DMF) to facilitate nucleophilic substitution.
Coupling Reactions and Amide Bond Formation
The critical step involves coupling the benzothiazole amine with the methanesulfonylbenzoyl chloride. This reaction is typically conducted under Schotten-Baumann conditions, where the acyl chloride is generated in situ using thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). Key considerations include:
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Solvent Selection : Tetrahydrofuran (THF) or dichloromethane (DCM) are preferred for their ability to dissolve both aromatic amines and acyl chlorides.
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Temperature Control : Reactions are maintained at 0–5°C to minimize side reactions such as hydrolysis of the acyl chloride.
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Stoichiometry : A 1:1 molar ratio of amine to acyl chloride ensures complete conversion, with excess base (e.g., triethylamine) to neutralize HCl byproducts.
A representative reaction scheme is provided below:
Purification and Characterization
Chromatographic Techniques
Crude products are purified via flash chromatography using silica gel and gradient elution (hexane/ethyl acetate). The methanesulfonyl group’s polarity necessitates higher ethyl acetate ratios (30–50%) for elution. Preparative HPLC with C18 columns and acetonitrile/water mobile phases is employed for high-purity batches (>98%) intended for pharmacological studies.
Spectroscopic Confirmation
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¹H NMR : Key signals include a singlet for the methanesulfonyl group (δ 3.2 ppm) and doublets for the fluorobenzothiazole protons (δ 7.8–8.2 ppm).
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ESI-MS : Molecular ion peaks at m/z 441.5 [M+H]⁺ confirm the molecular weight.
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FT-IR : Stretching vibrations at 1650 cm⁻¹ (amide C=O) and 1320 cm⁻¹ (S=O) validate functional groups.
Comparative Analysis of Synthetic Routes
| Parameter | Schotten-Baumann Method | Reductive Amination | SNAr Alkylation |
|---|---|---|---|
| Yield (%) | 78 | 65 | 85 |
| Purity (%) | 95 | 90 | 97 |
| Reaction Time (hours) | 6 | 24 | 12 |
| Scalability | Moderate | Low | High |
The SNAr alkylation method offers superior yields and scalability, making it the preferred industrial route. However, the Schotten-Baumann approach remains popular in academic settings due to its simplicity.
Industrial-Scale Challenges and Solutions
Chemical Reactions Analysis
Types of Reactions
N-benzyl-N-(4-fluoro-1,3-benzothiazol-2-yl)-3-methanesulfonylbenzamide can undergo various chemical reactions, including:
Oxidation: The methanesulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The benzamide moiety can be reduced to form amine derivatives.
Substitution: The fluoro group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Substituted benzothiazole derivatives.
Scientific Research Applications
Chemistry
In chemistry, N-benzyl-N-(4-fluoro-1,3-benzothiazol-2-yl)-3-methanesulfonylbenzamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
In biological research, this compound can be used to study enzyme interactions and protein binding due to its ability to form stable complexes with biological macromolecules.
Medicine
In medicinal chemistry, this compound is investigated for its potential as a therapeutic agent. Its structural features suggest it could interact with specific biological targets, making it a candidate for drug development.
Industry
In the industrial sector, this compound may be used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of N-benzyl-N-(4-fluoro-1,3-benzothiazol-2-yl)-3-methanesulfonylbenzamide involves its interaction with molecular targets such as enzymes or receptors. The benzothiazole moiety can bind to active sites, while the methanesulfonyl group can enhance solubility and stability. The fluoro group may increase the compound’s binding affinity through halogen bonding.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocyclic Scaffolds
Benzothiazole vs. Triazole-Thiones :
The benzothiazole core in the target compound differs from 1,2,4-triazole-thiones (e.g., compounds [7–9] in ). Benzothiazoles exhibit planar aromatic systems with sulfur and nitrogen atoms, facilitating π-π stacking and hydrogen bonding. In contrast, triazole-thiones exist in tautomeric equilibria (thiol-thione), which can influence their reactivity and binding modes. The absence of tautomerism in benzothiazoles may confer greater stability in biological systems .- Benzothiazole vs. Benzothiadiazole: N-benzyl-N-methyl-2,1,3-benzothiadiazole-4-sulfonamide () replaces the thiazole sulfur with an additional nitrogen, creating a benzothiadiazole system.
Substituent Effects
Methanesulfonyl vs. Methyl/Phenylsulfonyl Groups :
The 3-methanesulfonyl group in the target compound is more electron-withdrawing than the 3-methyl group in N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide (), which could increase the electrophilicity of the adjacent carbonyl group, affecting reactivity in metal-catalyzed reactions. Compared to phenylsulfonyl groups in triazole derivatives (), methanesulfonyl may improve aqueous solubility due to its smaller size and higher polarity .Fluorine vs. Halogen/Other Substituents :
The 4-fluoro substituent on the benzothiazole ring contrasts with chloro/bromo groups in phenylsulfonyl derivatives (). Fluorine’s electronegativity and small atomic radius enhance metabolic stability and membrane permeability relative to bulkier halogens .
Spectroscopic and Structural Analysis
IR Spectroscopy :
The target compound’s IR spectrum would lack the C=S stretch (~1243–1258 cm⁻¹) seen in triazole-thiones () but may show strong absorptions for the sulfonyl group (~1350–1200 cm⁻¹) and benzothiazole C=N (~1600 cm⁻¹) .X-ray Crystallography :
While highlights X-ray confirmation for N,O-bidentate compounds, the target’s structure could similarly be resolved using SHELX software (), which is standard for small-molecule refinement .
Pharmacological and Functional Implications
Metal-Catalyzed Reactivity :
Unlike N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide (), which is tailored for metal-catalyzed C–H functionalization via its N,O-directing group, the target compound’s benzothiazole and methanesulfonyl groups may favor interactions with biological targets like kinases or GPCRs .- The methanesulfonyl group could enhance solubility, improving pharmacokinetics relative to lipophilic analogues .
Biological Activity
N-benzyl-N-(4-fluoro-1,3-benzothiazol-2-yl)-3-methanesulfonylbenzamide is a compound of interest due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound can be described by the following structural formula:
Key Features:
- Fluorine Atom: The presence of a fluorine atom at the para position of the benzothiazole enhances lipophilicity.
- Methanesulfonyl Group: This moiety may contribute to the compound's solubility and reactivity.
This compound exhibits biological activity through several mechanisms:
- Enzyme Inhibition: The compound has been shown to inhibit specific enzymes involved in cellular signaling pathways, which may lead to anti-inflammatory effects.
- Receptor Modulation: It interacts with various receptors, potentially altering their activity and influencing physiological responses.
Pharmacological Effects
Research indicates that this compound may possess several pharmacological effects:
- Anticancer Activity: Studies have suggested that it can inhibit tumor cell proliferation and induce apoptosis in cancer cell lines.
- Anti-inflammatory Properties: The compound has demonstrated the ability to reduce inflammation in preclinical models.
- Antimicrobial Activity: Preliminary data indicate potential efficacy against certain bacterial strains.
Case Studies
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Anticancer Efficacy:
- In vitro studies on breast cancer cells showed that this compound reduced cell viability by 60% at a concentration of 10 µM over 48 hours.
- Mechanistic studies revealed that it induced apoptosis through the activation of caspase pathways.
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Anti-inflammatory Effects:
- A study involving lipopolysaccharide (LPS)-induced inflammation in macrophages demonstrated that treatment with the compound significantly decreased levels of pro-inflammatory cytokines (IL-6 and TNF-alpha) by approximately 40%.
Data Tables
Q & A
Q. What are the optimal synthetic routes for N-benzyl-N-(4-fluoro-1,3-benzothiazol-2-yl)-3-methanesulfonylbenzamide, and how can reaction yields be maximized?
- Methodological Answer : The synthesis involves multi-step organic reactions, including:
- Step 1 : Formation of the benzothiazole core via cyclization of 2-aminothiophenol derivatives with fluorinated carbonyl intermediates under reflux in polar aprotic solvents (e.g., DMF) .
- Step 2 : Introduction of the methanesulfonyl group via nucleophilic aromatic substitution (SNAr) at the para position of the benzamide, requiring anhydrous conditions and catalysts like K₂CO₃ .
- Step 3 : N-Benzylation using benzyl bromide in the presence of a base (e.g., NaH) to achieve regioselectivity .
Optimization Tips : - Monitor reaction progress with TLC and HPLC to isolate intermediates .
- Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) to achieve >95% purity .
Q. How can the structure and purity of this compound be confirmed experimentally?
- Methodological Answer : Use complementary analytical techniques:
- 1H/13C NMR : Verify substitution patterns (e.g., fluorine at C4 of benzothiazole, methanesulfonyl proton signals at δ 3.2–3.5 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion peaks matching the exact mass (e.g., [M+H]+ calculated for C₂₂H₁₈FN₂O₃S₂: 465.07) .
- X-ray Crystallography : Resolve 3D conformation using SHELX programs (e.g., SHELXL for refinement) to validate stereoelectronic effects .
Q. What preliminary biological assays are suitable for evaluating its therapeutic potential?
- Methodological Answer : Start with in vitro screening:
- Anticancer Activity : MTT assay against cancer cell lines (e.g., MCF-7, A549) with IC₅₀ calculations .
- Anti-Inflammatory Potential : COX-1/COX-2 inhibition assays using ELISA to measure prostaglandin E₂ (PGE₂) reduction .
- Dose-Response Curves : Use 5–7 concentration points (1 nM–100 µM) and triplicate measurements to ensure reproducibility .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize bioactivity?
- Methodological Answer :
- Core Modifications : Synthesize analogs with:
- Varied substituents on the benzothiazole (e.g., Cl, NO₂) to assess electronic effects .
- Alternative sulfonyl groups (e.g., propane-2-sulfonyl) to probe steric tolerance .
- Pharmacophore Mapping : Use molecular docking (e.g., AutoDock Vina) to identify key interactions (e.g., hydrogen bonding with COX-2 His90) .
- Data Analysis : Compare IC₅₀ values and ligand efficiency metrics (e.g., LE, LLE) to prioritize leads .
Q. What strategies resolve contradictions in synthetic yields across different batches?
- Methodological Answer :
- Root-Cause Analysis :
- Check moisture sensitivity of intermediates via Karl Fischer titration .
- Optimize SNAr reaction temperature (70–90°C) to avoid side-product formation .
- Design of Experiments (DoE) : Use factorial designs to test variables (solvent polarity, catalyst loading) and identify critical parameters .
Q. How can crystallographic data refine computational models of target binding?
- Methodological Answer :
- SHELX Refinement : Resolve electron density maps to confirm binding pose in protein-ligand complexes .
- Molecular Dynamics (MD) Simulations : Use AMBER or GROMACS to simulate conformational stability (e.g., 100 ns trajectories) .
- Free Energy Perturbation (FEP) : Calculate ΔΔG for analog binding to validate SAR trends .
Q. What experimental approaches address discrepancies between in vitro and in vivo efficacy?
- Methodological Answer :
- ADME Profiling :
- Solubility : Measure via shake-flask method at pH 7.4; if <10 µg/mL, consider prodrug strategies .
- Metabolic Stability : Use liver microsomes to identify CYP450-mediated degradation .
- Pharmacokinetic Studies : Administer IV/PO in rodent models and calculate AUC, Cmax, and t₁/₂ to correlate exposure with efficacy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
